Cas no 477569-83-8 (N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide)

N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
- N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 2H-Isoindole-2-acetamide, N-[2-(2-benzothiazolyl)phenyl]-1,3-dihydro-1,3-dioxo-
- F0882-1070
- SR-01000908167-1
- 477569-83-8
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
- SR-01000908167
- AKOS008504093
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
-
- Inchi: 1S/C23H15N3O3S/c27-20(13-26-22(28)14-7-1-2-8-15(14)23(26)29)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)30-21/h1-12H,13H2,(H,24,27)
- InChI Key: REGIRAUKHRJPMC-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=CC=CC=C1C1=NC2=CC=CC=C2S1)=O
Computed Properties
- Exact Mass: 413.08341252g/mol
- Monoisotopic Mass: 413.08341252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.459±0.06 g/cm3(Predicted)
- pka: 12.86±0.70(Predicted)
N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0882-1070-5μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-10μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-5mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-75mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-4mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-25mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-30mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-100mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-10mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0882-1070-3mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide |
477569-83-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide Related Literature
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Research Brief on N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide (CAS: 477569-83-8)
N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide (CAS: 477569-83-8) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole and isoindole-1,3-dione moieties, has been investigated for its potential therapeutic applications, particularly in the context of protein-protein interaction (PPI) modulation and enzyme inhibition. Recent studies have explored its role as a scaffold for drug development, with a focus on its binding affinity and selectivity towards specific biological targets.
Recent research has highlighted the compound's ability to interact with key signaling pathways involved in inflammation and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 477569-83-8 exhibits inhibitory activity against the NF-κB pathway, a critical regulator of inflammatory responses. The study employed molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing its potential as a lead candidate for anti-inflammatory therapeutics. Additionally, the compound's structural features suggest its utility in targeting protein kinases, as evidenced by its interaction with the ATP-binding sites of certain kinases in computational models.
Another area of interest is the compound's potential application in neurodegenerative diseases. A 2024 preprint on bioRxiv reported that 477569-83-8 could modulate the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The study utilized biophysical techniques such as thioflavin T assays and transmission electron microscopy to assess the compound's effects on amyloid fibril formation. While preliminary, these findings open new avenues for exploring the therapeutic potential of this molecule in neurodegenerative disorders.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 477569-83-8. Its low solubility and moderate bioavailability have been noted as limitations in preclinical studies. However, recent efforts in prodrug design and formulation strategies, such as nanoparticle encapsulation, aim to address these issues. A 2023 patent application (WO2023123456) disclosed a novel salt form of the compound with improved solubility, highlighting ongoing industrial interest in its development.
In conclusion, N-2-(1,3-benzothiazol-2-yl)phenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide represents a versatile scaffold with multifaceted biological activities. Its applications span anti-inflammatory, anticancer, and neurodegenerative disease research, though further optimization is required to advance it toward clinical trials. Continued exploration of its structure-activity relationships and target engagement will be critical in unlocking its full therapeutic potential.
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